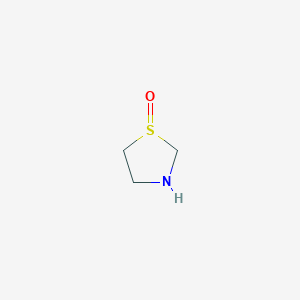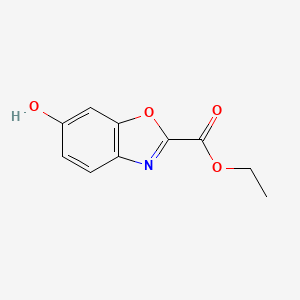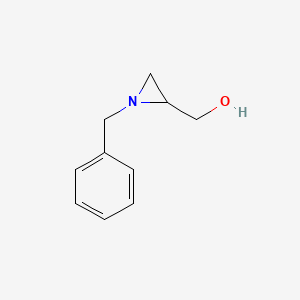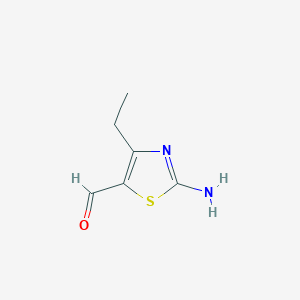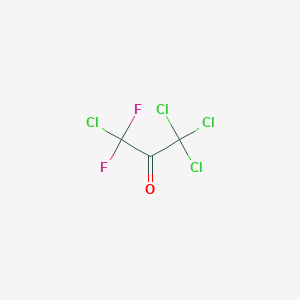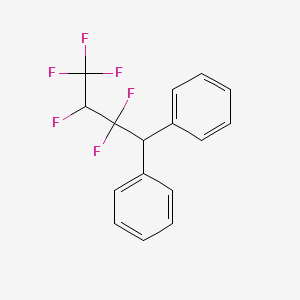
Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is a fluorinated aromatic compound. This compound is characterized by the presence of a hexafluorobutylidene group linking two benzene rings. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- typically involves the reaction of hexafluorobutylidene with benzene derivatives under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where hexafluorobutylidene is introduced to a benzene ring in the presence of a strong base such as cesium carbonate in acetonitrile . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process is optimized for high efficiency and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis-.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the benzene rings less reactive towards electrophilic substitution compared to non-fluorinated benzene.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at positions ortho and para to the hexafluorobutylidene group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid (FeCl3, AlCl3) can be used.
Nucleophilic Substitution: Strong bases like cesium carbonate in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene rings.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- involves its interaction with molecular targets through its fluorinated aromatic rings. The hexafluorobutylidene group enhances the compound’s stability and resistance to chemical degradation. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl group instead of hexafluorobutylidene.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Contains a tetramethyl-ethanediyl group, differing in the number and type of substituents.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is unique due to the presence of the hexafluorobutylidene group, which imparts exceptional stability, chemical resistance, and unique reactivity patterns compared to other similar compounds.
Propiedades
Número CAS |
89185-52-4 |
|---|---|
Fórmula molecular |
C16H12F6 |
Peso molecular |
318.26 g/mol |
Nombre IUPAC |
(2,2,3,4,4,4-hexafluoro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(16(20,21)22)15(18,19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
YAJXSSPIPSFWHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

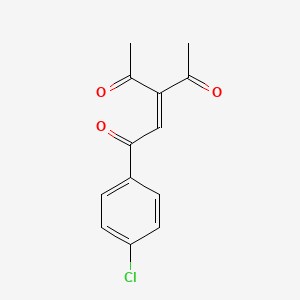

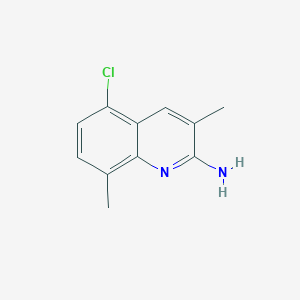
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
